molecular formula C11H11F4NO2 B14792575 5,5,5-Trifluoro-4-[(4-fluorophenyl)amino]pentanoic acid

5,5,5-Trifluoro-4-[(4-fluorophenyl)amino]pentanoic acid

Cat. No.: B14792575
M. Wt: 265.20 g/mol
InChI Key: LJXLMNVCDZCKFM-UHFFFAOYSA-N
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Description

DL-5,5,5-Trifluoro-4-(4-fluorophenylamino)pentanoic acid is a synthetic organic compound characterized by the presence of trifluoromethyl and fluorophenyl groups This compound is notable for its unique structural features, which include a carboxylic acid group, a secondary amine, and multiple fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DL-5,5,5-Trifluoro-4-(4-fluorophenylamino)pentanoic acid typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of a fluorophenyl intermediate through electrophilic aromatic substitution reactions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions, often using reagents like trifluoromethyl iodide.

    Coupling Reactions: The fluorophenyl intermediate is then coupled with a suitable amine to form the desired secondary amine structure.

    Final Acidification:

Industrial Production Methods

Industrial production of DL-5,5,5-Trifluoro-4-(4-fluorophenylamino)pentanoic acid may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial for maximizing yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

DL-5,5,5-Trifluoro-4-(4-fluorophenylamino)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

DL-5,5,5-Trifluoro-4-(4-fluorophenylamino)pentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: The compound’s unique structural features make it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of DL-5,5,5-Trifluoro-4-(4-fluorophenylamino)pentanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl and fluorophenyl groups enhance the compound’s binding affinity to certain enzymes and receptors. These interactions can modulate biological processes, such as enzyme inhibition or activation, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    5,5,5-Trifluoro-DL-leucine: An analog of L-leucine, often used to synthesize highly fluorinated peptides.

    3,3,3-Trifluoro-DL-alanine: Another fluorinated amino acid analog with applications in peptide synthesis.

    4,4,4,4′,4′,4′-Hexafluoro-DL-valine: A fluorinated valine analog used in similar contexts.

Uniqueness

DL-5,5,5-Trifluoro-4-(4-fluorophenylamino)pentanoic acid stands out due to its combination of trifluoromethyl and fluorophenyl groups, which impart unique chemical properties. These features enhance its stability, reactivity, and potential for diverse applications compared to other fluorinated compounds.

Properties

Molecular Formula

C11H11F4NO2

Molecular Weight

265.20 g/mol

IUPAC Name

5,5,5-trifluoro-4-(4-fluoroanilino)pentanoic acid

InChI

InChI=1S/C11H11F4NO2/c12-7-1-3-8(4-2-7)16-9(11(13,14)15)5-6-10(17)18/h1-4,9,16H,5-6H2,(H,17,18)

InChI Key

LJXLMNVCDZCKFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(CCC(=O)O)C(F)(F)F)F

Origin of Product

United States

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